molecular formula C13H12N4O B5174419 1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate

1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate

Cat. No.: B5174419
M. Wt: 240.26 g/mol
InChI Key: MLLNKSZGOOWWKC-UHFFFAOYSA-N
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Description

1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 6-methyl-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-triazolo[1,5-a]pyridine

Uniqueness

1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-7-12(18)13-16(14-9-17(13)15-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLNKSZGOOWWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=N[N+](=C2C(=C1)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Reactant of Route 2
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Reactant of Route 3
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Reactant of Route 4
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Reactant of Route 5
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Reactant of Route 6
1-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate

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